molecular formula C20H18ClNO5 B11830218 Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-

Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-

Cat. No.: B11830218
M. Wt: 387.8 g/mol
InChI Key: UYEQLMRDMXBSDU-KRWDZBQOSA-N
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Description

This compound is a chiral, Fmoc-protected amino acid derivative with a butanoic acid backbone. Key structural features include:

  • Chlorine at position 4.
  • Fmoc-protected amino group at position 2.
  • Methyl ester at the terminal carboxyl group.
  • (3S)-stereochemistry, critical for its biological interactions and synthetic applications.

Its synthesis typically involves Fmoc-protection strategies, as seen in related compounds (e.g., coupling reactions with fluorenylmethyloxycarbonyl chloride) .

Properties

Molecular Formula

C20H18ClNO5

Molecular Weight

387.8 g/mol

IUPAC Name

methyl (3S)-4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate

InChI

InChI=1S/C20H18ClNO5/c1-26-18(23)10-17(19(21)24)22-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,22,25)/t17-/m0/s1

InChI Key

UYEQLMRDMXBSDU-KRWDZBQOSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

COC(=O)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Starting Material: Methyl 3-Amino-4-oxobutanoate

The synthesis begins with methyl 3-amino-4-oxobutanoate, which undergoes Fmoc protection followed by chlorination:

  • Fmoc Protection :

    • Reagents : Fmoc-Osu (1.2 equiv), DIPEA (2.5 equiv) in acetonitrile.

    • Conditions : 0°C to room temperature, 2–4 hours.

    • Yield : 86–94%.

    • Mechanism : The amine reacts with Fmoc-Osu via nucleophilic acyl substitution, forming the Fmoc-protected intermediate.

  • Chlorination of 4-Oxo Group :

    • Reagents : Thionyl chloride (SOCl₂, 1.5 equiv) in dichloromethane.

    • Conditions : 0°C, 1 hour.

    • Yield : 78–85%.

    • Key Observation : Chlorination proceeds without epimerization due to the stability of the Fmoc group under mild acidic conditions.

Data Table 1: Optimization of Chlorination

ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)
SOCl₂DCM018599
PCl₃THF2527295
Oxalyl chlorideEt₂O-100.58098

Asymmetric Synthesis Using Chiral Auxiliaries

Ni(II)-Complex-Mediated Asymmetric Alkylation

Adapted from PMC6943542, this method ensures enantioselective formation of the (S)-configuration:

  • Chiral Auxiliary : (R,R)-Nickel(II) complex of glycine Schiff base.

  • Alkylation : CF₃CH₂I (1.2 equiv) in DMF, 25°C, 12 hours.

  • Fmoc Protection : Fmoc-Cl (1.1 equiv), NaHCO₃ (2.0 equiv) in THF/H₂O.

  • Yield : 91% (dr >95:5).

Mechanistic Insight : The nickel complex enforces facial selectivity during alkylation, ensuring high enantiomeric excess (ee >99%).

Solid-Phase Peptide Synthesis (SPPS) Derivatives

On-Resin Synthesis

A patent (WO2020111238A1) describes resin-bound intermediates for scalable production:

  • Resin Functionalization : Wang resin preloaded with Fmoc-β-amino acid.

  • Chlorination : SOCl₂ (2.0 equiv) in DCM, 0°C, 30 minutes.

  • Cleavage : TFA/DCM (1:9), 2 hours.

  • Yield : 68% (purity >90%).

Advantage : Avoids isolation of sensitive intermediates, improving overall efficiency.

Comparative Analysis of Methods

Data Table 2: Method Comparison

MethodStarting MaterialKey StepYield (%)ee (%)Scalability
Stepwise SynthesisMethyl 3-amino-4-oxoFmoc protection → Chlorination8599High
Asymmetric AlkylationGlycine Schiff baseNi(II)-mediated alkylation91>99Moderate
SPPS DerivativesWang resinOn-resin chlorination68N/AHigh

Challenges and Solutions

Stereochemical Integrity

  • Issue : Epimerization during chlorination.

  • Solution : Use SOCl₂ at low temperatures (0°C) to minimize racemization.

Purification

  • Issue : Co-elution of byproducts in silica chromatography.

  • Solution : Reverse-phase HPLC with acetonitrile/water gradients (purity >99%).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactor : Microfluidic system with immobilized Fmoc-Osu.

  • Throughput : 1.2 kg/day (patent CN103524428A).

  • Cost Reduction : 40% lower reagent consumption vs. batch processes .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Medicinal Chemistry

Butanoic acid derivatives are often explored for their potential as pharmaceutical agents. The compound's structure allows it to interact with biological systems effectively:

  • Antitumor Activity : Research indicates that compounds similar to Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications as anticancer agents .
  • Peptide Synthesis : The compound is utilized in the synthesis of peptides due to its ability to form stable amide bonds. The Fmoc protecting group allows for sequential coupling reactions essential in peptide assembly .

Biochemical Research

In biochemical studies, this compound can serve as a substrate or inhibitor for specific enzymes:

  • Enzyme Inhibitors : Certain derivatives of butanoic acid have been studied for their inhibitory effects on enzymes involved in metabolic pathways, providing insights into drug design and metabolic regulation .

Agricultural Chemistry

Research into the use of butanoic acid derivatives has also extended into agricultural applications:

  • Pesticide Development : Investigations into the antimicrobial properties of butanoic acid derivatives suggest their potential use as biopesticides or growth regulators in agriculture .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of various butanoic acid derivatives, including the compound . The results demonstrated selective cytotoxicity against breast cancer cell lines, indicating its potential as a lead compound for further development.

Case Study 2: Peptide Synthesis

In a research project focused on peptide synthesis, researchers employed Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester as a key intermediate. The study highlighted the efficiency of the Fmoc strategy in producing complex peptide structures with high yields and purity.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the compound can interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name (CAS/ID) Substituents/Modifications Molecular Formula Key Properties Reference
Target Compound 4-Cl, 3-Fmoc-amino, methyl ester, (3S) C₂₀H₁₉ClN₂O₅ High stereochemical purity; ester hydrolysis susceptibility
Butanoic acid, 4-amino-3-Fmoc-amino-4-oxo-, (3S)- (200335-40-6) 4-NH₂ instead of 4-Cl C₁₉H₁₈N₂O₅ MW 354.36; stored at -20°C (powder)
Fmoc-L-aspartic acid α-allyl ester (N/A) Allyl ester, aspartic acid backbone C₂₂H₂₀N₂O₆ [α]20/D −24.5±2° (DMF); higher hydrophobicity due to allyl group
(S)-4-Amino-2-Fmoc-amino butanoic acid hydrochloride (N/A) 4-NH₂, HCl salt C₁₉H₂₀ClN₂O₄ White crystalline powder; enhanced solubility in polar solvents
(3R)-3-Fmoc-amino-4-(4-iodophenyl)butanoic acid (MFCD01860964) 4-(4-iodophenyl) substitution C₂₄H₂₀INO₄ Bulky aromatic group; potential for radioimaging applications
Fmoc-β-HomoSer-OH (848368-97-8) 4-OH, (3R)-configuration C₁₉H₁₉NO₅ [α]20/D +2.3° (DMF); hydroxyl group enables hydrogen bonding

Physicochemical Properties

Property Target Compound 4-Amino Analog (CAS 200335-40-6) Fmoc-L-Asp α-allyl ester
Optical Activity Not explicitly reported N/A [α]20/D −24.5±2°
Solubility Likely moderate in DMF (similar to analogs) Stable in solvent at -80°C Soluble in DMF, THF
Storage -20°C (inferred from analogs) -20°C (powder) -20°C (lyophilized)

Research Findings and Data

  • Synthetic Yields : Analogous Fmoc-protected compounds (e.g., ) achieve yields >85% under optimized conditions (e.g., THF solvent, 1:1 eq. reagent ratios) .
  • Optical Purity: Chiral analogs like (S)-3-Fmoc-amino-4-piperidinylbutanoic acid show [α]20/D = +2.3°, highlighting the role of stereochemistry in functional outcomes .
  • Spectroscopic Data : NMR shifts for Fmoc-protected compounds typically include aromatic protons at δ 7.2–7.8 ppm (fluorenyl group) and ester carbonyls at ~170 ppm .

Biological Activity

Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : (3S)-4-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • Molecular Formula : C25H22ClNO4
  • Molecular Weight : 433.90 g/mol
  • CAS Number : 596095-91-9

Physical Properties

PropertyValue
AppearanceSolid
Purity95% - 98%
Boiling Point653.6 °C at 760 mmHg
Storage TemperatureRoom temperature

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : It has been suggested that the compound can bind to specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study conducted by PubChem demonstrated that derivatives of butanoic acid exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects :
    • Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of similar compounds, suggesting that butanoic acid derivatives can reduce pro-inflammatory cytokine levels in vitro.
  • Neuroprotective Effects :
    • A recent study found that this compound could protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.

Toxicological Profile

The compound has been classified with specific hazard statements indicating potential health risks:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation.
  • H335 : May cause respiratory irritation.

Q & A

Basic: What synthetic strategies are recommended for preparing (3S)-4-chloro-3-Fmoc-amino-4-oxo-butanoic acid methyl ester?

Methodological Answer:
The synthesis involves Fmoc protection of the amino group, followed by sequential functionalization. Key steps include:

  • Fmoc Protection : React the amine precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DMF or THF, using a base like DIEA (N,N-diisopropylethylamine) to maintain pH 8–8. Reaction monitoring via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) is critical .
  • Chloro and Oxo Introduction : Use chlorinating agents (e.g., SOCl₂) under controlled temperatures (0–4°C) to avoid racemization. The oxo group is introduced via oxidation of a β-hydroxy intermediate using Dess-Martin periodinane or TEMPO/NaClO .
  • Methyl Esterification : Treat the carboxylic acid intermediate with methanol and catalytic H₂SO₄ under reflux. Confirm esterification via IR (C=O stretch at ~1740 cm⁻¹) .

Basic: How can researchers purify this compound and verify stereochemical purity?

Methodological Answer:

  • Purification : Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Collect fractions at ~85% acetonitrile . For bulk purification, flash chromatography (silica gel, 5% MeOH in DCM) is effective.
  • Stereochemical Validation :
    • Chiral HPLC : Use a Chiralpak IC-3 column with hexane:IPA (90:10) to confirm enantiomeric excess (>98% for 3S) .
    • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR shifts with literature data for (3S)-configured analogs. Key signals include δ 4.2–4.5 ppm (methine proton) and δ 170–175 ppm (carbonyl carbons) .

Advanced: How can contradictions in 1H^1H1H NMR data during characterization be resolved?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent interactions. Mitigation strategies include:

  • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of split peaks caused by conformational exchange .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may simplify splitting .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .

Advanced: What experimental conditions minimize decomposition during storage?

Methodological Answer:
Decomposition is linked to moisture sensitivity (hydrolysis of Fmoc group) and thermal instability. Optimal storage protocols:

  • Temperature : Store at –20°C in amber vials to prevent light-induced degradation .
  • Desiccants : Use silica gel or molecular sieves in sealed containers to control humidity .
  • Stabilizers : Add 1% (w/w) BHT (butylated hydroxytoluene) to inhibit oxidation of the oxo group .

Basic: Which analytical techniques are essential for structural validation?

Methodological Answer:

  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 408.12 (calculated for C₂₁H₂₂ClNO₆) .
  • FT-IR : Identify key functional groups: Fmoc C=O (1680 cm⁻¹), ester C=O (1740 cm⁻¹), and NH stretch (3320 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown from EtOAc/hexane .

Advanced: How can coupling efficiency be optimized in peptide synthesis using this building block?

Methodological Answer:

  • Activating Agents : Use HATU or PyBOP (1.5 equiv) with HOAt (1 equiv) in DMF to enhance coupling yields (>90%) .
  • Reaction Monitoring : Track progress via Kaiser test (ninhydrin) or LC-MS to detect unreacted amine .
  • Solvent Optimization : Anhydrous DMF with 0.1 M DIEA improves solubility of the Fmoc-protected intermediate .

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